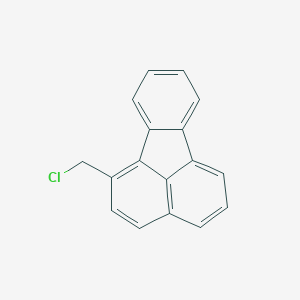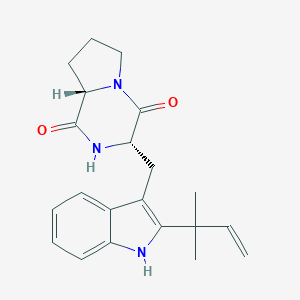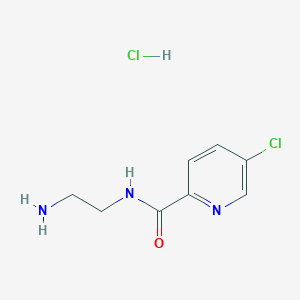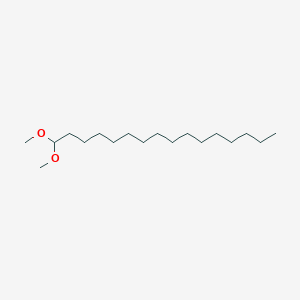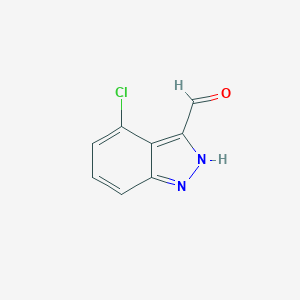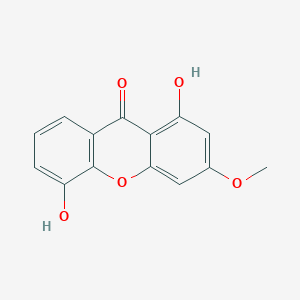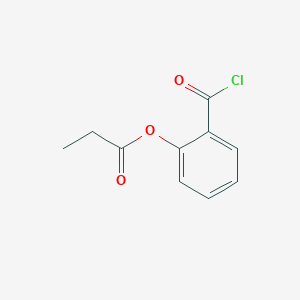
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid, commonly known as TMC-1, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TMC-1 is a fluorescent probe that can be used to detect and measure the concentration of various molecules in biological systems.
科学的研究の応用
TMC-1 has a wide range of scientific research applications. It can be used as a fluorescent probe to detect and measure the concentration of various molecules, such as metal ions, in biological systems. TMC-1 has been used to detect the presence of zinc ions in cells and tissues, which is important for understanding the role of zinc in biological processes. TMC-1 has also been used to detect the presence of other metal ions, such as copper and iron, in biological systems.
作用機序
TMC-1 works by binding to the target molecule and undergoing a conformational change, which results in a change in fluorescence. The change in fluorescence can be measured and used to determine the concentration of the target molecule. TMC-1 has a high binding affinity for metal ions, which makes it an effective probe for detecting metal ions in biological systems.
生化学的および生理学的効果
TMC-1 has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that can be used in a wide range of biological systems without causing any harm.
実験室実験の利点と制限
TMC-1 has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of target molecules. TMC-1 is also easy to use and can be incorporated into a wide range of experimental protocols. However, TMC-1 has some limitations. It is only effective for detecting certain molecules, such as metal ions, and may not be useful for detecting other types of molecules. TMC-1 also has a limited range of detection and may not be effective for detecting very high or very low concentrations of target molecules.
将来の方向性
There are several future directions for TMC-1 research. One potential direction is to develop new fluorescent probes that are more sensitive and specific than TMC-1. Another direction is to explore the use of TMC-1 in new biological systems, such as in vivo imaging. TMC-1 could also be used to study the role of metal ions in disease processes, such as Alzheimer's disease, where there is an accumulation of metal ions in the brain. Additionally, TMC-1 could be used to study the role of metal ions in other biological processes, such as cell signaling and gene regulation.
合成法
The synthesis of TMC-1 involves the condensation of 2-naphthoic acid with 6,7-dihydro-5,5,8,8-tetramethylnaphthalene-2-carboxaldehyde in the presence of a catalyst. The resulting product is then oxidized to form TMC-1. The synthesis of TMC-1 is relatively simple and can be performed on a large scale.
特性
CAS番号 |
110952-26-6 |
|---|---|
製品名 |
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid |
分子式 |
C26H26O3 |
分子量 |
386.5 g/mol |
IUPAC名 |
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H26O3/c1-25(2)11-12-26(3,4)22-15-19(9-10-21(22)25)23(27)18-7-5-17-14-20(24(28)29)8-6-16(17)13-18/h5-10,13-15H,11-12H2,1-4H3,(H,28,29) |
InChIキー |
RWYREGSYPCNZTL-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
正規SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



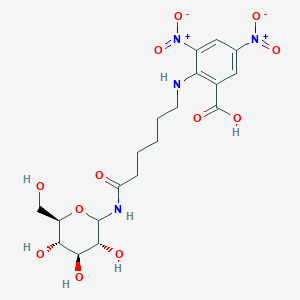
![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)
